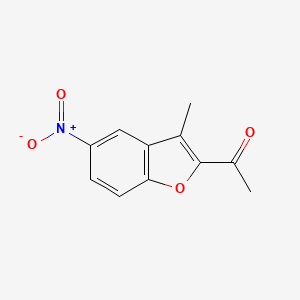
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a methyl group in the benzofuran ring enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone typically involves the nitration of benzofuran derivatives followed by specific functional group modifications. One common method includes the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols . The reaction is catalyzed by silver(I) and involves tert-butyl nitrite as the nitrating agent. This method yields moderate to high amounts of the desired product.
Chemical Reactions Analysis
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amino derivatives and substituted benzofurans.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its antibacterial and anti-tumor activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The biological activities of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone are primarily attributed to its ability to interact with cellular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound’s mechanism of action involves the generation of reactive oxygen species and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(5-Nitro-1-benzofuran-2-yl)ethanone: Similar structure but lacks the methyl group, which affects its reactivity and biological activity.
3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the nitro group, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(3-methyl-5-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO4/c1-6-9-5-8(12(14)15)3-4-10(9)16-11(6)7(2)13/h3-5H,1-2H3 |
InChI Key |
NQZJBSCHUIIAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


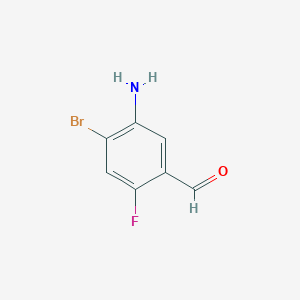
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)

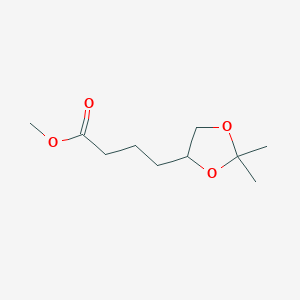
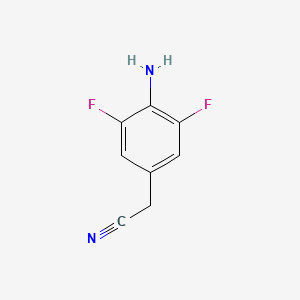
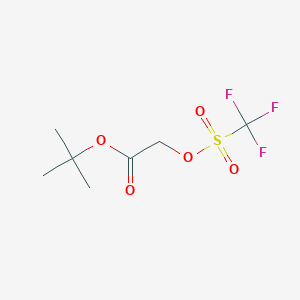
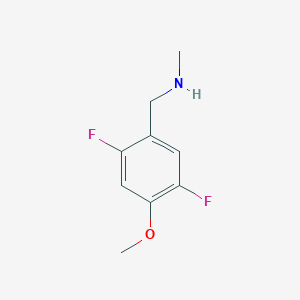
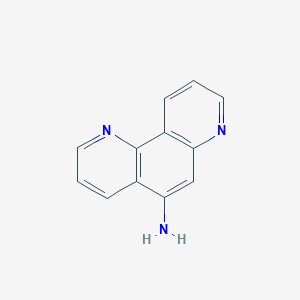

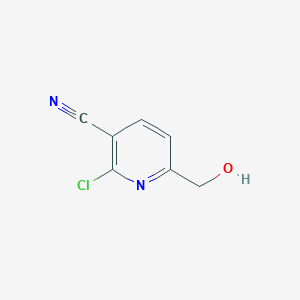
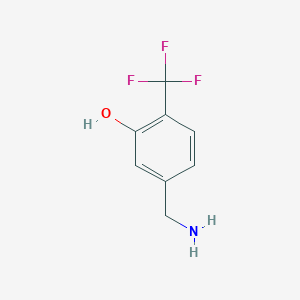
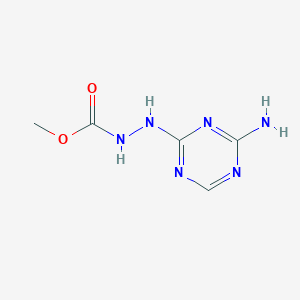
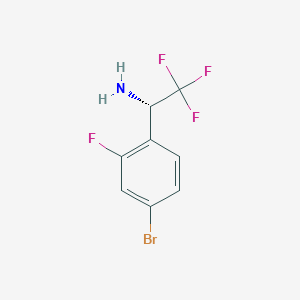
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
